molecular formula C11H12N2O2 B7500023 1-(o-Tolyl)dihydrouracil

1-(o-Tolyl)dihydrouracil

Cat. No.: B7500023
M. Wt: 204.22 g/mol
InChI Key: SVNZIAGWQZKSII-UHFFFAOYSA-N
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Description

1-(o-Tolyl)dihydrouracil is a derivative of dihydrouracil, which is an important intermediate in the catabolism of uracil

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(o-Tolyl)dihydrouracil can be synthesized through several methods. One common approach involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea. The reaction typically proceeds under acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid. The reaction yields a dihydropyrimidinone intermediate, which can then be further modified to introduce the tolyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(o-Tolyl)dihydrouracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding uracil derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products:

    Oxidation: Yields uracil derivatives.

    Reduction: Produces more saturated dihydrouracil derivatives.

    Substitution: Results in various functionalized tolyl derivatives.

Scientific Research Applications

1-(o-Tolyl)dihydrouracil has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways involving uracil.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(o-Tolyl)dihydrouracil involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes involved in the catabolism of uracil, thereby affecting the metabolic processes. Additionally, its tolyl group allows for interactions with specific receptors, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    Dihydrouracil: A key intermediate in uracil catabolism.

    5,6-Dihydrouracil: Another derivative of dihydrouracil with similar properties.

    2,4-Dioxotetrahydropyrimidine: A related compound with a similar pyrimidine ring structure.

Uniqueness: 1-(o-Tolyl)dihydrouracil is unique due to the presence of the tolyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-methylphenyl)-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-4-2-3-5-9(8)13-7-6-10(14)12-11(13)15/h2-5H,6-7H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNZIAGWQZKSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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